6,6-Dichloro-5-hexen-2-one
Overview
Description
“6,6-Dichloro-5-hexen-2-one” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that its structure is similar to “5-Hexen-2-one”, also known as Allylacetone1. The molecular formula of 5-Hexen-2-one is CH3COCH2CH2CH=CH21.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “6,6-Dichloro-5-hexen-2-one”. However, it’s worth noting that the synthesis of similar compounds often involves reactions such as nucleophilic substitution, nucleophilic addition, and cyclization2.Molecular Structure Analysis
The molecular structure of “6,6-Dichloro-5-hexen-2-one” is not readily available. However, the molecular formula of a similar compound, 5-Hexen-2-one, is CH3COCH2CH2CH=CH21. The molecular weight of “6,6-Dichloro-5-hexen-2-one” is 167.03 g/mol3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “6,6-Dichloro-5-hexen-2-one”. However, similar compounds often undergo reactions such as hydride transfer reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “6,6-Dichloro-5-hexen-2-one” are not readily available. However, a similar compound, 5-Hexen-2-one, has a boiling point range of 128 - 129 °C and a density of 0.847 g/mL at 25 °C67.Safety And Hazards
The safety and hazards of “6,6-Dichloro-5-hexen-2-one” are not readily available. However, a similar compound, 5-Hexen-2-one, is classified as a flammable liquid and vapor8.
Future Directions
There is no specific information available on the future directions of “6,6-Dichloro-5-hexen-2-one”. However, research on similar compounds is ongoing, with a focus on developing green primary explosives9.
Please note that the information provided is based on the closest available compounds due to the limited information on “6,6-Dichloro-5-hexen-2-one”. For more accurate information, further research and experimentation would be required.
properties
IUPAC Name |
6,6-dichlorohex-5-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O/c1-5(9)3-2-4-6(7)8/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKHIIUKBXNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dichloro-5-hexen-2-one | |
CAS RN |
57054-18-9 | |
Record name | 6,6-dichlorohex-5-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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